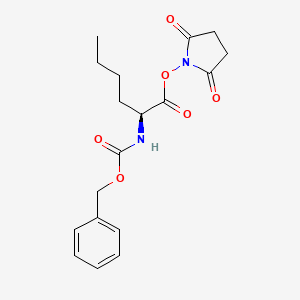

Z-Nle-osu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Quantum Computing and Software Tools

Research laboratories produce advanced software for scientific applications, facing challenges such as lack of documentation and complexity, which impedes usability outside the development group. Tools like Rappture aid in creating GUIs for complex programs, exemplified by Zori, a quantum Monte Carlo program, highlighting the push towards making scientific software more accessible and user-friendly (Olivares-Amaya et al., 2007).

Photocatalysis and Environmental Remediation

The development of artificial Z-scheme photocatalytic systems has been identified as a promising solution for environmental degradation and energy crises. These systems optimize the separation of photogenerated electron-hole pairs, enhancing photocatalytic performance in environmental remediation and energy conversion. The exploration of Z-scheme systems in target pollutants degradation and water-splitting for hydrogen and oxygen evolution is a significant stride in harnessing solar energy for clean and renewable energy production (Huang et al., 2019).

Precision Genome Engineering

The development of cell-penetrating zinc-finger nuclease (ZFN) proteins for targeted genome editing represents a leap in precision genome engineering. By enhancing cell permeability and minimizing off-target effects, these proteins facilitate efficient genome modification, opening avenues for advanced therapeutic applications and research into genetic diseases (Liu et al., 2015).

Advanced Materials and Nanotechnology

The exploration of ZnO nanowires for energy conversion and sensing applications underscores the potential of nanomaterials in developing flexible, efficient power sources for biomedical and technological devices. This research illustrates the broad applications of nanotechnology in enhancing the performance and versatility of electronic devices (Gao et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Z-Nle-osu is a tripeptide that has been predicted to be a preferred substrate for cathepsin B . Cathepsin B is a lysosomal cysteine protease that participates in protein degradation to maintain cellular balance of functional protein pathways .

Mode of Action

Z-Nle-osu interacts with cathepsin B, a lysosomal cysteine protease. This interaction is believed to inhibit the activity of cathepsin B, leading to a decrease in protein degradation . The exact nature of this interaction and the resulting changes in the function of cathepsin B are still under investigation.

Biochemical Pathways

The inhibition of cathepsin B by Z-Nle-osu could potentially affect several biochemical pathways. For instance, it has been suggested that cathepsin B inhibition could affect the cAMP-dependent protein kinase (PKA) and Wnt/β-catenin pathways, leading to changes in cell proliferation and activation .

Result of Action

The molecular and cellular effects of Z-Nle-osu’s action are largely dependent on its interaction with cathepsin B. By inhibiting cathepsin B, Z-Nle-osu could potentially induce changes in cell proliferation and activation, as well as modulate various biochemical pathways .

Action Environment

The action, efficacy, and stability of Z-Nle-osu could be influenced by various environmental factors. For instance, the pH of the environment could affect the activity of Z-Nle-osu, as cathepsin B, the target of Z-Nle-osu, is known to function in both acidic and neutral pH environments . Additionally, the presence of other molecules in the environment could potentially interact with Z-Nle-osu and affect its action.

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKAALIYVFELQV-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

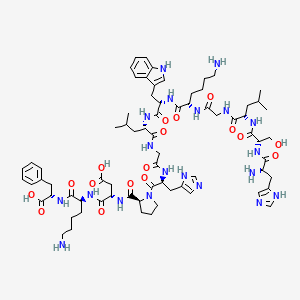

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)

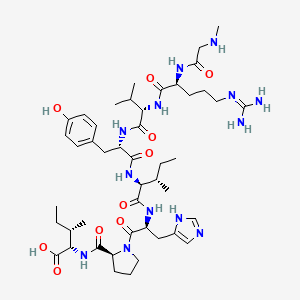

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)